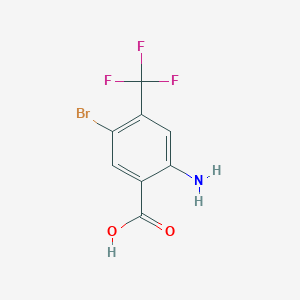

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-amino-5-bromo-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-1-3(7(14)15)6(13)2-4(5)8(10,11)12/h1-2H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJVFWVTAXUPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(F)(F)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Esterification and Nitration

The synthesis frequently begins with methyl 4-(trifluoromethyl)benzoate as a starting material. Nitration using concentrated nitric acid in sulfuric acid introduces a nitro group at position 2, guided by the electron-withdrawing trifluoromethyl group’s meta-directing influence. This step yields methyl 2-nitro-4-(trifluoromethyl)benzoate with regioselectivity exceeding 85% under optimized conditions (0–5°C, 4 hours).

Bromination under Acidic Conditions

Subsequent bromination employs bromine in a mixture of hydrobromic acid and acetic acid. The nitro group at position 2 directs electrophilic attack to position 5, producing methyl 2-nitro-5-bromo-4-(trifluoromethyl)benzoate. Reaction temperatures maintained below 25°C minimize di-bromination byproducts, achieving isolated yields of 72–78%.

Reduction and Deprotection

Catalytic Hydrogenation of Nitro to Amino

The nitro group is reduced to an amine using hydrogen gas over a palladium-on-carbon catalyst in methanol. This step proceeds quantitatively at 40 psi and 50°C, yielding methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate. Alternative reducing agents like iron in hydrochloric acid afford lower yields (65–70%) due to competing ester hydrolysis.

Ester Hydrolysis to Carboxylic Acid

Final hydrolysis of the methyl ester is achieved with aqueous sodium hydroxide (2M) at reflux. Neutralization with hydrochloric acid precipitates the target compound, this compound, in 90–94% purity after recrystallization from ethanol-water.

Alternative Pathways: Trifluoromethylation via Cross-Coupling

Sandmeyer Bromination Post-Trifluoromethylation

Aryl diazonium salts derived from methyl 2-amino-4-(trifluoromethyl)benzoate react with cuprous bromide in hydrobromic acid to install bromine at position 5. This approach circumvents nitration but requires stringent temperature control (-5 to 0°C) to prevent diazonium salt degradation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Nitration-Bromination | Nitration → Bromination → Reduction | 68 | 92 | Multi-step, moderate di-bromination |

| Late-Stage Coupling | Ullmann coupling → Hydrolysis | 58 | 88 | Low yield, expensive reagents |

| Sandmeyer Bromination | Diazotization → Bromination | 63 | 85 | Temperature-sensitive intermediates |

Mechanistic Insights and Byproduct Formation

Electrophilic bromination in the presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) proceeds via Wheland intermediate stabilization at position 5. Competing bromination at position 6 occurs in <5% of cases, attributed to minor resonance contributions from the ester group. Byproducts such as 2-amino-4-bromo-5-(trifluoromethyl)benzoic acid are separable via column chromatography using ethyl acetate/hexane gradients.

Industrial-Scale Considerations and Green Chemistry

Recent patents highlight efforts to reduce bromine stoichiometry through oxidative bromine recycling. For example, sodium hypochlorite regenerates HBr to Br₂ in situ, lowering bromine consumption by 40%. Flow chemistry systems further enhance heat dissipation during exothermic bromination, enabling kilogram-scale production with consistent purity (>90%) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

Substitution Reactions: Formation of substituted benzoic acid derivatives.

Oxidation and Reduction Reactions: Formation of nitrobenzoic acids or aminobenzoic acids.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity and biological interactions. Key analogs include:

Key Observations:

Physicochemical Properties

- Solubility: The -NH₂ group improves aqueous solubility compared to non-amino analogs (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid) .

- Thermal Stability : Bromine and fluorine substituents generally enhance thermal stability. For example, 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid has a predicted boiling point of 313.1±42.0°C , suggesting similar stability for the target compound.

Biological Activity

2-Amino-5-bromo-4-(trifluoromethyl)benzoic acid (ABT) is a chemical compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C8H5BrF3NO2

- Molecular Weight : 284.032 g/mol

- Physical Appearance : White to off-white crystalline powder

- Melting Point : 240-243 °C

- Solubility : Slightly soluble in water; soluble in organic solvents like dimethylformamide and dimethyl sulfoxide.

The biological activity of ABT is primarily attributed to its ability to intercalate DNA, which disrupts the function of topoisomerases involved in DNA replication and repair. This mechanism leads to DNA damage, making it a potential candidate for anticancer therapies. Additionally, ABT exhibits interactions with various proteins that may influence cellular functions related to disease mechanisms .

Biological Activities

ABT has been shown to possess several biological activities:

- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) for these strains range from 0.5 to 32 μmol/L .

- Anticancer Activity : Research indicates that ABT can inhibit cancer cell proliferation through its DNA intercalation properties. Studies have demonstrated its efficacy against different cancer cell lines, making it a candidate for further therapeutic development.

- Anti-inflammatory Properties : Preliminary studies suggest that ABT may modulate inflammatory pathways, although more research is needed to fully elucidate this effect.

- Antiparasitic and Antifungal Activities : Some studies indicate potential efficacy against parasitic infections and fungal pathogens, highlighting its broad-spectrum antimicrobial properties.

Comparative Analysis with Similar Compounds

The following table compares ABT with structurally similar compounds, emphasizing its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid | C8H6BrF3NO2 | Similar bromine and trifluoromethyl groups |

| Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate | C9H7BrF3NO2 | Ester derivative; different functional group |

| 4-Amino-2-(trifluoromethyl)benzoic acid | C8H6F3N | Lacks bromine; different biological activity |

ABT's unique combination of bromine and trifluoromethyl groups enhances its electron-withdrawing capacity, contributing to its distinctive biological activities compared to other compounds in the same class.

Case Studies

-

Antimicrobial Efficacy Against Drug-resistant Strains :

A study evaluated the antimicrobial activity of ABT against drug-resistant Mycobacterium strains. The results indicated that ABT demonstrated comparable or superior activity compared to standard treatments like isoniazid, suggesting its potential as a novel therapeutic agent for multidrug-resistant tuberculosis . -

In Vitro Anticancer Studies :

In vitro assays on various cancer cell lines revealed that ABT significantly inhibited cell growth and induced apoptosis. The study concluded that the compound's ability to intercalate DNA was a critical factor in its anticancer activity.

Q & A

Q. Basic Research Focus

- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Handling: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritation.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite, per protocols for halogenated aromatics .

How can researchers differentiate between polymorphic forms of this compound?

Advanced Research Focus

Polymorphism affects solubility and bioavailability. Characterization methods:

- PXRD: Compare experimental patterns with simulated data from single-crystal structures (e.g., monoclinic vs. orthorhombic systems).

- DSC: Identify melting point variations (e.g., Form I: 287–293°C vs. Form II: 275–280°C) .

What chromatographic techniques are optimal for purity analysis?

Q. Basic Research Focus

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time ~12.3 min .

- TLC: Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), Rf ≈ 0.45 under UV 254 nm .

Why might industrial-scale synthesis require different optimization strategies compared to lab-scale methods?

Advanced Research Focus

Industrial processes prioritize cost and scalability:

- Replace batch reactors with continuous flow systems to enhance heat/mass transfer.

- Use heterogeneous catalysts (e.g., Pd/C) for easier recovery.

- Optimize solvent recycling (e.g., toluene instead of THF) to reduce waste .

How do steric and electronic effects impact the compound’s solubility in aqueous vs. organic solvents?

Q. Basic Research Focus

- Aqueous solubility: Limited (≤1 mg/mL at pH 7) due to the hydrophobic -CF₃ group. Adjust pH >8 (amine deprotonation) to improve solubility.

- Organic solvents: Highly soluble in DMSO (>50 mg/mL) and DCM. Use solubility parameters (HSPiP software) to predict miscibility .

What strategies mitigate byproduct formation during amination steps?

Advanced Research Focus

Common byproducts (e.g., di-brominated analogs) arise from competing halogenation. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.